REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.[C:13](O)(=[O:16])[C:14]#[CH:15]>C(OC(=O)C)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[CH:8]=[C:9]1[C:10]([O:12][C:13](=[O:16])[C:14]1=[CH:15]2)=[O:11]
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Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C#CC(=O)O
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated (to 40 ml)
|
Type
|
CUSTOM
|
Details
|
the precipitate which formed
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
was recrystallised from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=C3C(=CC2=CC1)C(=O)OC3=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |